molecular formula C8H3BrF4O3 B12331068 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid

4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B12331068
M. Wt: 303.00 g/mol
InChI Key: SWFYMURZCIMYSL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3BrF4O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different derivatives with altered functional groups .

Scientific Research Applications

4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new products. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H3BrF4O3

Molecular Weight

303.00 g/mol

IUPAC Name

4-bromo-3-fluoro-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H3BrF4O3/c9-6-4(10)1-3(7(14)15)2-5(6)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

SWFYMURZCIMYSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)F)C(=O)O

Origin of Product

United States

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